REACTION_SMILES
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[C:12](=[O:13])([O-:14])[O-:15].[CH3:22][C:23](=[O:24])[CH3:25].[Cl:18][CH2:19][C:20]#[N:21].[K+:16].[K+:17].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH2:8][C:9]([CH3:10])=[O:11])[cH:6][cH:7]1)[CH2:19][C:20]#[N:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CC(=O)Cc1ccc(OCC#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |